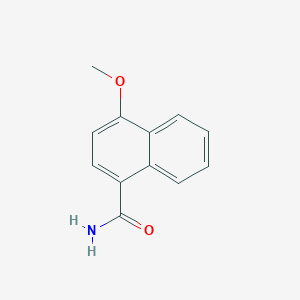
2-Chloro-7-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7-methylnaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicine, agriculture, and industry
Métodos De Preparación
The synthesis of 2-Chloro-7-methylnaphthalene-1,4-dione typically involves the chlorination of 7-methylnaphthalene-1,4-dione. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the naphthalene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Chloro-7-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-7-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research has investigated its role in developing new therapeutic agents, particularly in oncology.
Industry: It is used in the production of dyes and pigments due to its stable quinone structure.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7-methylnaphthalene-1,4-dione involves its interaction with cellular components. It can inhibit enzymes such as topoisomerase, which are crucial for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately causing cell death. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species that further contribute to its cytotoxic effects .
Comparación Con Compuestos Similares
2-Chloro-7-methylnaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:
Menadione (2-methyl-1,4-naphthoquinone):
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): This compound has hydroxyl groups that provide additional coordination sites for metal ions, making it useful in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87170-61-4 |
|---|---|
Fórmula molecular |
C11H7ClO2 |
Peso molecular |
206.62 g/mol |
Nombre IUPAC |
2-chloro-7-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO2/c1-6-2-3-7-8(4-6)11(14)9(12)5-10(7)13/h2-5H,1H3 |
Clave InChI |
YGLUWGGETBTCQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C=C(C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



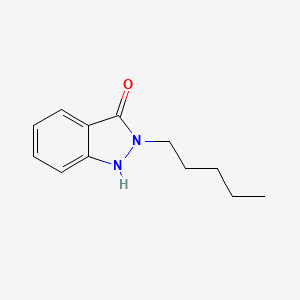
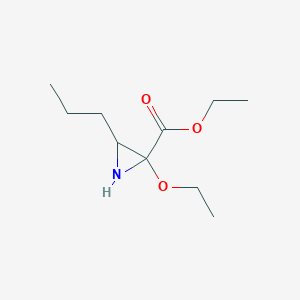
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)

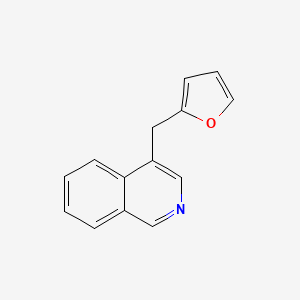

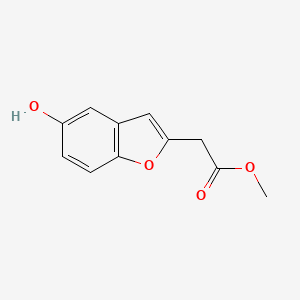
![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)

![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)

![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
